molecular formula C20H18N4O2S B5561131 2-{[5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(2-methyl-1H-indol-3-yl)ethanone

2-{[5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(2-methyl-1H-indol-3-yl)ethanone

Cat. No.: B5561131
M. Wt: 378.4 g/mol
InChI Key: DPQINAZCVHAYIB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a 1,2,4-triazole derivative featuring a 2-methoxyphenyl substituent at the 5-position of the triazole ring and a 2-methylindole moiety linked via a sulfanyl-ethanone bridge. The 1,2,4-triazole core is known for its versatility in medicinal chemistry, contributing to diverse biological activities such as antimicrobial, anticancer, and anti-inflammatory effects . The 2-methoxyphenyl group may enhance lipophilicity and metabolic stability, while the 2-methylindole moiety could facilitate interactions with biological targets via π-π stacking or hydrophobic interactions .

Properties

IUPAC Name

2-[[5-(2-methoxyphenyl)-1H-1,2,4-triazol-3-yl]sulfanyl]-1-(2-methyl-1H-indol-3-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N4O2S/c1-12-18(13-7-3-5-9-15(13)21-12)16(25)11-27-20-22-19(23-24-20)14-8-4-6-10-17(14)26-2/h3-10,21H,11H2,1-2H3,(H,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPQINAZCVHAYIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2N1)C(=O)CSC3=NNC(=N3)C4=CC=CC=C4OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(2-methyl-1H-indol-3-yl)ethanone typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

Major Products

    Oxidation: Oxidized derivatives of the sulfur atom.

    Reduction: Reduced alcohol derivatives of the ethanone moiety.

    Substitution: Substituted derivatives of the methoxyphenyl group.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-{[5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(2-methyl-1H-indol-3-yl)ethanone is not fully understood, but it is believed to involve interactions with various molecular targets:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares the target compound with selected analogs, focusing on structural variations, molecular properties, and reported biological activities.

Compound Substituents Molecular Formula Molecular Weight (g/mol) Biological Activity Reference
Target compound: 2-{[5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(2-methyl-1H-indol-3-yl)ethanone R1 = 2-methoxyphenyl; R2 = 2-methylindole C21H19N3O2S 377.46 Not yet reported (analogs suggest antimicrobial/anti-inflammatory potential)
2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(4-methylphenyl)ethanone R1 = 4-chlorophenyl; R2 = 4-methylphenyl C24H21ClN4OS 464.97 Antibacterial activity against Staphylococcus aureus (MIC = 16 µg/mL)
2-{[5-(2-hydroxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(4-methoxyphenyl)ethanone R1 = 2-hydroxyphenyl; R2 = 4-methoxyphenyl C18H17N3O3S 355.41 Antioxidant activity (IC50 = 12 µM in DPPH assay)
Lesinurad (2-[5-bromo-4-(4-cyclopropylnaphthalen-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl acetic acid) R1 = bromo; R2 = cyclopropylnaphthyl; ethanone replaced by acetic acid C17H14BrN3O3S 412.28 FDA-approved for gout (inhibits URAT1 transporter)
2-{[5-(4-fluorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-[3-methylcyclobutyl]ethanone R1 = 4-fluorophenyl; R2 = 3-methylcyclobutyl C22H23FN4OS 434.51 CNS depressant activity in rodent models
2-{[5-(benzotriazol-1-ylmethyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(4-chlorophenyl)ethanone R1 = benzotriazolylmethyl; R2 = 4-chlorophenyl C23H18ClN7OS 483.95 Anticancer activity (IC50 = 8 µM against HeLa cells)

Key Observations:

Substituent Impact on Activity :

  • Electron-withdrawing groups (e.g., 4-chlorophenyl in ) enhance antibacterial potency, likely by increasing membrane permeability.
  • Hydroxyl or methoxy groups (e.g., 2-hydroxyphenyl in ) correlate with antioxidant effects due to radical scavenging.
  • Bulkier substituents (e.g., cyclopropylnaphthyl in Lesinurad ) improve target specificity, as seen in URAT1 inhibition.

Synthetic Methodologies: Most analogs are synthesized via nucleophilic substitution of α-halogenated ketones with 1,2,4-triazole thiols under basic conditions (e.g., sodium ethoxide in ethanol) . Modifications in solvent (e.g., 1,4-dioxane in ) or catalysts (e.g., K2CO3 in ) influence yields and purity.

Pharmacokinetic Profiles :

  • Lesinurad demonstrates oral bioavailability (Tmax = 2–4 hrs) due to its carboxylic acid moiety .
  • Compounds with indole or benzotriazole groups (e.g., ) show improved blood-brain barrier penetration, relevant for CNS-targeted therapies.

Discussion

However, its 2-methoxyphenyl substituent may reduce metabolic clearance compared to hydroxylated derivatives . Future studies should prioritize:

  • In vitro screening against microbial or inflammatory targets.
  • Structure-activity relationship (SAR) studies to optimize substituent effects.
  • ADMET profiling to assess feasibility for preclinical development.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.